4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chlorophenoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with cyanuric chloride to form the triazine ring. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazine ring and the morpholine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: Another triazine derivative used for similar applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in amide coupling reactions.
4-Phenyl benzophenone: A compound with similar structural features but different applications.
Uniqueness
4-[(2-Chlorophenoxy)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c15-10-3-1-2-4-11(10)22-9-12-17-13(16)19-14(18-12)20-5-7-21-8-6-20/h1-4H,5-9H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQWIKGWXPSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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